1-Amino-3,4-dihydro-1H-2-benzopyran
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Overview
Description
1-Amino-3,4-dihydro-1H-2-benzopyran is an organic compound with a unique structure that includes a benzopyran ring system. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3,4-dihydro-1H-2-benzopyran can be synthesized through various methods. One common approach involves the reduction of 1-nitro-3,4-dihydro-1H-2-benzopyran using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 3,4-dihydro-1H-2-benzopyran-1-one with ammonia or an amine source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3,4-dihydro-1H-2-benzopyran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups attached to the benzopyran ring .
Scientific Research Applications
1-Amino-3,4-dihydro-1H-2-benzopyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Amino-3,4-dihydro-1H-2-benzopyran exerts its effects involves interactions with various molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The specific pathways involved depend on the functional groups present on the benzopyran ring .
Comparison with Similar Compounds
Similar Compounds
7-Amino-3,4-dihydro-1H-quinolin-2-one: This compound is structurally similar and exhibits similar chemical properties.
4-Hydroxy-2-quinolones: These compounds share a similar core structure and have comparable biological activities.
Uniqueness
1-Amino-3,4-dihydro-1H-2-benzopyran is unique due to its specific substitution pattern and the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3,4-dihydro-1H-isochromen-1-amine |
InChI |
InChI=1S/C9H11NO/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9H,5-6,10H2 |
InChI Key |
TUKXIVQGQKWMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=CC=CC=C21)N |
Origin of Product |
United States |
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